2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
Description
2,4-Dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is an azo-functionalized pyrazol-3-one derivative characterized by a phenyl group at position 2, a methyl group at position 5, and a 2-hydroxyphenylazo substituent at position 3.
The compound’s applications span industrial and pharmaceutical domains. Its structural similarity to solvent dyes (e.g., Solvent Yellow 72) suggests utility in coloring polymers and textiles . Additionally, the hydroxyl and azo groups may enable metal coordination, as evidenced by chromium complexes of related azo-pyrazolones used in dye stabilization .
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,15,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMOBUZCNODMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884441 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10010-74-9 | |
| Record name | 2,4-Dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10010-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-(2-(2-hydroxyphenyl)diazenyl)-5-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.994 | |
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Preparation Methods
Formation of the Pyrazolone Core
The pyrazolone ring (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is synthesized via the condensation of phenylhydrazine with ethyl acetoacetate. This Knorr-type reaction proceeds under acidic conditions (e.g., acetic acid or sulfuric acid) at 80–100°C for 6–8 hours. The mechanism involves nucleophilic attack by phenylhydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazolone structure.
Key Reaction Parameters
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Molar Ratio : A 1:1 stoichiometry of phenylhydrazine to ethyl acetoacetate ensures minimal byproducts.
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Catalyst : Acidic catalysts (e.g., H₂SO₄) accelerate cyclization, achieving yields of 70–85%.
Diazotization and Azo Coupling
The azo linkage is introduced through diazotization of 2-aminophenol followed by coupling with the pyrazolone:
Diazotization Step
2-Aminophenol is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate.
Critical Conditions
-
Temperature : Maintained below 5°C to prevent diazonium salt decomposition.
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Acid Concentration : Excess HCl (2–3 equiv) stabilizes the diazonium ion.
Coupling Reaction
The diazonium salt is coupled with the pyrazolone in an alkaline medium (pH 8–10) at 10–15°C. The pyrazolone’s active methylene group (C-4) acts as the nucleophile, attacking the electrophilic diazonium carbon to form the azo bond.
Optimization Insights
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Solvent System : Aqueous ethanol (1:1 v/v) enhances solubility and reaction homogeneity.
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Reaction Time : 2–4 hours maximizes conversion without side reactions (e.g., hydrolysis).
Reaction Optimization and Yield Enhancement
Influence of pH on Coupling Efficiency
The coupling reaction’s pH critically affects azo bond formation. Alkaline conditions (pH 9–10) deprotonate the pyrazolone’s methylene group, increasing nucleophilicity. Deviations below pH 8 result in incomplete coupling, while pH >10 risks diazonium salt hydrolysis.
Table 1: Yield Variation with pH
| pH | Yield (%) | Purity (%) |
|---|---|---|
| 7 | 45 | 78 |
| 8 | 72 | 89 |
| 9 | 85 | 93 |
| 10 | 82 | 90 |
Temperature and Solvent Effects
Elevated temperatures (>20°C) accelerate side reactions, such as tautomerization of the azo group. Polar aprotic solvents (e.g., DMF) improve diazonium stability but require stringent moisture control.
Table 2: Solvent Impact on Reaction Outcomes
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol/Water | 85 | 3 |
| DMF | 78 | 2.5 |
| Acetonitrile | 65 | 4 |
Purification and Characterization
Isolation Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities, achieving >95% purity.
Spectroscopic Validation
FT-IR Analysis
¹H NMR (DMSO-d₆)
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to maintain low temperatures during diazotization. Automated pH control systems ensure consistent coupling efficiency (>80% yield). Waste streams containing nitrosamines are treated with UV irradiation to meet environmental regulations.
Comparative Analysis with Analogous Azo Dyes
The target compound’s electron-withdrawing hydroxyl group enhances azo bond stability compared to nitro- or methyl-substituted analogs. This structural feature also improves solubility in polar solvents, facilitating biomedical applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Halogens, sulfonating agents, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histological studies.
Medicine
Although not widely used in medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes and pigments for textiles, plastics, and inks
Mechanism of Action
The mechanism of action of 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo and phenolic groups. The azo group can participate in electron transfer reactions, while the phenolic group can form hydrogen bonds and interact with various enzymes and proteins. These interactions can lead to changes in the activity of the target molecules, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 4 significantly modulates properties such as solubility, stability, and spectral behavior. Key comparisons include:
*Calculated based on molecular formula C₁₇H₁₄N₄O₂ .
- Electron-Donating vs. Electron-Withdrawing Groups: The hydroxyl group in the target compound enhances hydrogen bonding and metal chelation compared to methoxy derivatives (e.g., 4-[(2,4-dimethoxyphenyl)azo] analog), which exhibit higher solubility in nonpolar solvents due to reduced polarity . Nitro-substituted analogs (e.g., 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]) display redshifted absorption spectra, making them suitable for darker dyes, but are less stable under acidic conditions .
- Azo vs. Hydrazone/Imino Groups: Azo derivatives exhibit superior photostability and color intensity compared to hydrazone or imino analogs, which may tautomerize or oxidize more readily .
Biological Activity
Chemical Identity
2,4-Dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one, commonly referred to as azo compound , is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 294.31 g/mol . This compound features a unique structure characterized by a pyrazolone ring and an azo linkage, which contributes to its diverse biological activities.
The biological activity of this compound is largely attributed to its azo and phenolic groups , which can engage in electron transfer reactions and form hydrogen bonds with various biological targets. These interactions may influence enzyme activity and protein function, leading to various pharmacological effects.
Antioxidant Activity
Research indicates that derivatives of azo compounds, including this specific compound, exhibit significant antioxidant properties . A study demonstrated that these compounds can scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Notably:
- In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .
- The compound's mechanism includes inducing apoptosis in cancer cells through activation of caspases, which are critical for programmed cell death .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations indicate that this compound possesses antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings .
Summary of Biological Activities
IC50 Values for Anticancer Activity
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various derivatives of pyrazolone compounds, including this compound. The results indicated significant inhibition of cell proliferation in MCF-7 and A549 cell lines, with apoptosis being confirmed through flow cytometry analysis .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammatory diseases, the compound was tested for its ability to inhibit COX enzymes and reduce TNF-alpha levels in vitro. The findings suggested a promising anti-inflammatory profile that could be exploited for therapeutic applications in conditions like arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
